
5-Bromo-1-chloro-8-fluoroisoquinoline
Descripción general
Descripción
“5-Bromo-1-chloro-8-fluoroisoquinoline” is a chemical compound with the molecular formula C9H4BrClFN . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for “5-Bromo-1-chloro-8-fluoroisoquinoline” is1S/C9H4BrClFN/c10-8-3-1-2-7-6(8)4-5-12-9(7)11/h1-5H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“5-Bromo-1-chloro-8-fluoroisoquinoline” is a solid substance at room temperature . It has a molecular weight of 260.49 g/mol.Aplicaciones Científicas De Investigación
Organic Synthesis Applications
- Synthesis of Halogenated Quinolines : Research by Tochilkin et al. (1983) demonstrates the synthesis of various halogenated quinolines, including compounds similar to 5-Bromo-1-chloro-8-fluoroisoquinoline. This work is fundamental in understanding the chemical properties and reactivities of such compounds (Tochilkin et al., 1983).
- Telescoping Process in Drug Synthesis : Nishimura and Saitoh (2016) discuss the improvement of drug synthesis processes, which could be applicable to the synthesis of compounds like 5-Bromo-1-chloro-8-fluoroisoquinoline. Their work focuses on optimizing synthetic routes to enhance efficiency and yield (Nishimura & Saitoh, 2016).
Medicinal Chemistry Applications
- Prodrug Development : Parveen et al. (1999) explored the use of halogenated isoquinolines in prodrug systems for targeted drug delivery, specifically for hypoxic tissues. This research could provide insights into the potential medicinal applications of 5-Bromo-1-chloro-8-fluoroisoquinoline (Parveen et al., 1999).
Material Science Applications
- Photochromic Materials : Voloshin et al. (2008) investigated the synthesis of photochromic materials using halogenated quinolines. This research could be relevant to the use of 5-Bromo-1-chloro-8-fluoroisoquinoline in developing new photo-responsive materials (Voloshin et al., 2008).
Other Applications
- Antimicrobial and Antitumor Activities : Research by Ansari and Khan (2017) and El-Agrody et al. (2012) explores the synthesis and biological activities of quinoline derivatives, indicating potential antimicrobial and antitumor properties of similar compounds, which might include 5-Bromo-1-chloro-8-fluoroisoquinoline (Ansari & Khan, 2017); (El-Agrody et al., 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
5-bromo-1-chloro-8-fluoroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFN/c10-6-1-2-7(12)8-5(6)3-4-13-9(8)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUXGJPQCBYYDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CN=C(C2=C1F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[2-(chlorosulfonyl)thiophen-3-yl]carbamate](/img/structure/B1446581.png)
![5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1446584.png)

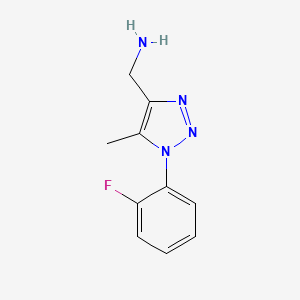
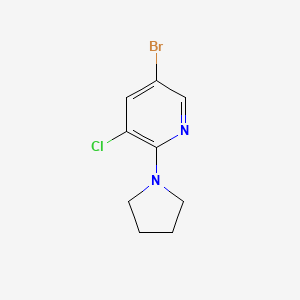


![6-Bromoimidazo[1,2-a]pyridin-2-ol](/img/structure/B1446592.png)
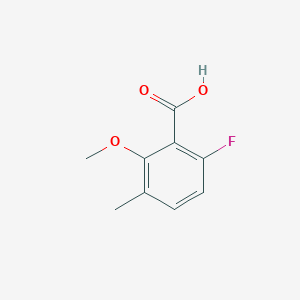
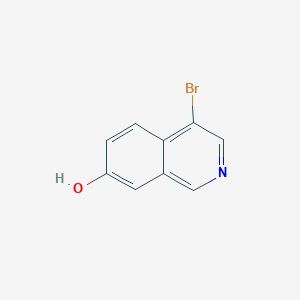
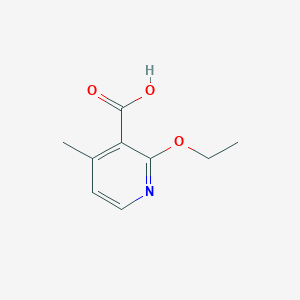
![2-{[(4-Bromo-3-fluorophenyl)methyl]amino}acetamide](/img/structure/B1446600.png)
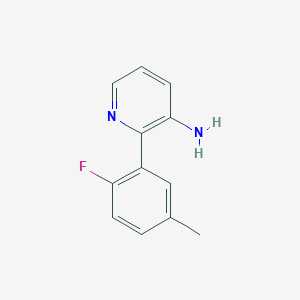
![4-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]morpholine](/img/structure/B1446603.png)